1-Butoxy-3-methylbenzene
Description
1-Butoxy-3-methylbenzene (CAS: 23079-65-4) is an aromatic ether with the molecular formula C₁₁H₁₆O and a molecular weight of 164.25 g/mol. Structurally, it consists of a benzene ring substituted with a methyl group at the meta position (C3) and a butoxy group (-O-C₄H₉) at the para position (C1). Key physical properties include a density of 0.941 g/mL and a boiling point of 229°C . Its SMILES notation is CCCOc1cccc(C)c1, reflecting the butoxy chain and methyl substitution pattern . The compound is utilized in organic synthesis and pharmaceutical contexts, such as being identified as an impurity in dyclonine (a local anesthetic) .
Properties
IUPAC Name |
1-butoxy-3-methylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-3-4-8-12-11-7-5-6-10(2)9-11/h5-7,9H,3-4,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCEBQYXBQBLMSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40432503 | |
| Record name | Benzene, 1-butoxy-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40432503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23079-65-4 | |
| Record name | Benzene, 1-butoxy-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40432503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Butoxy-3-methylbenzene can be synthesized through the etherification of 3-methylphenol (m-cresol) with butyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like acetone or dimethylformamide (DMF).
Industrial Production Methods: In an industrial setting, the production of this compound involves similar etherification reactions but on a larger scale. The process may include continuous flow reactors to ensure efficient mixing and reaction rates. Catalysts such as phase transfer catalysts (PTCs) can be used to enhance the reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 1-Butoxy-3-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenolic derivatives.
Reduction: Reduction reactions can convert the ether group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) in the presence of a Lewis acid catalyst (e.g., FeBr3) are used for bromination.
Major Products:
Oxidation: Phenolic derivatives such as 3-methylphenol.
Reduction: Butyl alcohol derivatives.
Substitution: Various halogenated or alkylated benzene derivatives.
Scientific Research Applications
1-Butoxy-3-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in studies involving the interaction of aromatic ethers with biological systems.
Medicine: Research into potential pharmaceutical applications, including drug delivery systems.
Industry: It is used as a solvent and in the formulation of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-butoxy-3-methylbenzene involves its interaction with various molecular targets. The butoxy group can participate in hydrogen bonding and van der Waals interactions, while the aromatic ring can engage in π-π stacking interactions. These interactions can influence the compound’s reactivity and binding affinity in different chemical and biological contexts.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize the properties and applications of 1-Butoxy-3-methylbenzene, it is compared below with analogs differing in substituent groups, chain length, or substitution patterns.
Table 1: Structural and Physical Comparison
*Estimated based on structural similarity to analogs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
